Methyl 4-amino-2-methyl-5-nitrobenzoate
Overview
Description
Methyl 4-amino-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups. This compound is often used in organic synthesis and has applications in various fields, including chemistry and industry .
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets, influencing cellular processes .
Mode of Action
Nitro compounds, in general, are known to undergo various reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Nitro compounds are known to be involved in several biochemical pathways, including nitration and conversion from the nitro group to an amine . These processes can have downstream effects on various cellular functions.
Result of Action
Nitro compounds are known to have various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 4-amino-2-methyl-5-nitrobenzoate typically involves the nitration of methyl 4-amino-2-methylbenzoate. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the nitro derivative, which is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Various nucleophiles such as halides, amines, or alcohols in the presence of suitable catalysts or under basic conditions
Major Products:
Reduction: Methyl 4-amino-2-methylbenzoate.
Substitution: Depending on the nucleophile, products can include methyl 4-substituted-2-methyl-5-nitrobenzoates
Scientific Research Applications
Methyl 4-amino-2-methyl-5-nitrobenzoate has several applications in scientific research:
Comparison with Similar Compounds
- Methyl 2-amino-4-nitrobenzoate
- Methyl 2-amino-5-nitrobenzoate
- Methyl 4-amino-2-methoxy-5-nitrobenzoate
Comparison: Methyl 4-amino-2-methyl-5-nitrobenzoate is unique due to the presence of both amino and nitro groups on the benzene ring, which allows for diverse chemical reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .
Properties
IUPAC Name |
methyl 4-amino-2-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLVSMLOEYNNHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680591 | |
Record name | Methyl 4-amino-2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260848-51-8, 146948-44-9 | |
Record name | Benzoic acid, 4-amino-2-methyl-5-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260848-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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